molecular formula C18H29NO3 B5030050 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine

Cat. No.: B5030050
M. Wt: 307.4 g/mol
InChI Key: WYZJNXCBXPIBAK-UHFFFAOYSA-N
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Description

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a butyl chain linked to a dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and 4-methylpiperidine.

    Formation of the Intermediate: The 2,6-dimethoxyphenol is reacted with 1,4-dibromobutane under basic conditions to form 4-(2,6-dimethoxyphenoxy)butane.

    Final Coupling: The intermediate is then reacted with 4-methylpiperidine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,6-dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine
  • 2,6-dimethoxyphenol derivatives
  • 4-methylpiperidine derivatives

Uniqueness

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, receptor binding affinities, and metabolic stability, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-15-9-12-19(13-10-15)11-4-5-14-22-18-16(20-2)7-6-8-17(18)21-3/h6-8,15H,4-5,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZJNXCBXPIBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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